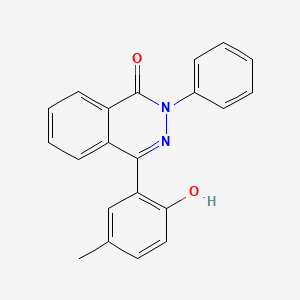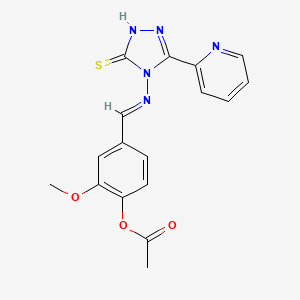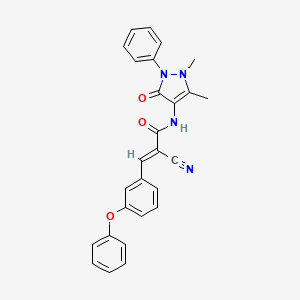![molecular formula C29H38N2O6 B12012949 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe doté d'une structure unique. Ce composé est caractérisé par son noyau pyrrol-2-one, qui est substitué par divers groupes fonctionnels, notamment des groupes diéthylamino, hydroxy, méthoxyphényl et isobutoxy-méthylbenzoyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one implique généralement une synthèse organique en plusieurs étapes. Les étapes clés peuvent inclure :
Formation du noyau pyrrol-2-one : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe diéthylamino : Cette étape peut impliquer des réactions de substitution nucléophile utilisant la diéthylamine.
Fonctionnalisation avec des groupes hydroxy et méthoxyphényl : Ces groupes peuvent être introduits par des réactions de substitution électrophile aromatique.
Attachement du groupe isobutoxy-méthylbenzoyl : Cette étape peut impliquer des réactions d'acylation de Friedel-Crafts.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer :
Optimisation des conditions de réaction : La température, la pression et le choix du solvant peuvent avoir un impact significatif sur l'efficacité de la synthèse.
Techniques de purification : Des techniques telles que la recristallisation, la chromatographie et la distillation peuvent être utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Les conditions peuvent varier en fonction de la réaction de substitution spécifique, mais les réactifs courants incluent les halogènes, les acides et les bases.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxy peut produire des cétones ou des aldéhydes, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de recherche scientifique
Chimie : Ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir un potentiel en tant que sonde biochimique ou en tant que précurseur de composés biologiquement actifs.
Médecine : La structure unique du composé peut en faire un candidat pour le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou en tant que catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme par lequel 1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerce ses effets dépendra de son application spécifique. En général, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. La présence de plusieurs groupes fonctionnels permet des interactions diversifiées, affectant potentiellement diverses voies biochimiques.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects will depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diéthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-5-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diéthylamino)éthyl]-5-(4-éthylphényl)-3-hydroxy-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Unicité
L'unicité de 1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer une réactivité chimique et une activité biologique uniques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C29H38N2O6 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O6/c1-7-30(8-2)13-14-31-26(20-9-11-22(32)24(16-20)36-6)25(28(34)29(31)35)27(33)21-10-12-23(19(5)15-21)37-17-18(3)4/h9-12,15-16,18,26,32-33H,7-8,13-14,17H2,1-6H3/b27-25+ |
Clé InChI |
LEINWDNFNWLTRM-IMVLJIQESA-N |
SMILES isomérique |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
SMILES canonique |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)








![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)


![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
